molecular formula C14H19F2NO3 B8079905 Tert-butyl (2-(3,5-difluorophenyl)-1-hydroxypropan-2-yl)carbamate

Tert-butyl (2-(3,5-difluorophenyl)-1-hydroxypropan-2-yl)carbamate

Cat. No.: B8079905
M. Wt: 287.30 g/mol
InChI Key: ZGKKUDZXLNAUHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (2-(3,5-difluorophenyl)-1-hydroxypropan-2-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a difluorophenyl group, and a hydroxypropan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2-(3,5-difluorophenyl)-1-hydroxypropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor of the 3,5-difluorophenyl group under controlled conditions. One common method involves the use of a flow microreactor system, which allows for efficient and sustainable synthesis .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale flow microreactor systems to ensure high yield and purity. The process is optimized to minimize waste and energy consumption, making it a more sustainable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl (2-(3,5-difluorophenyl)-1-hydroxypropan-2-yl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The difluorophenyl group can be reduced under specific conditions.

    Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

Tert-butyl (2-(3,5-difluorophenyl)-1-hydroxypropan-2-yl)carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antiviral and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl (2-(3,5-difluorophenyl)-1-hydroxypropan-2-yl)carbamate involves its interaction with specific molecular targets. The hydroxypropan-2-yl group can form hydrogen bonds with biological molecules, while the difluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • Tert-butyl (2,3-difluoro-4-hydroxy-5-methylphenyl)carbamate
  • Tert-butyl (2,3-difluorophenyl)carbamate

Comparison: Tert-butyl (2-(3,5-difluorophenyl)-1-hydroxypropan-2-yl)carbamate is unique due to the presence of both the hydroxypropan-2-yl group and the difluorophenyl group. This combination of functional groups provides distinct chemical and biological properties compared to similar compounds. For example, the hydroxy group can enhance solubility and reactivity, while the difluorophenyl group can increase stability and binding affinity to biological targets .

Properties

IUPAC Name

tert-butyl N-[2-(3,5-difluorophenyl)-1-hydroxypropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F2NO3/c1-13(2,3)20-12(19)17-14(4,8-18)9-5-10(15)7-11(16)6-9/h5-7,18H,8H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGKKUDZXLNAUHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(CO)C1=CC(=CC(=C1)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.